AMPA Receptor Affinity vs. Noopept
In a direct head-to-head comparison, Nooglutil exhibits significantly higher affinity for AMPA receptors than the dipeptide analog Noopept. Nooglutil competes with the selective AMPA receptor agonist [G-3H]Ro 48-8587 with an IC50 of 6.4 ± 0.2 µM, while Noopept's competition is over an order of magnitude lower, with an IC50 of 80 ± 5.6 µM [1].
| Evidence Dimension | AMPA Receptor Binding Affinity (Competition with [G-3H]Ro 48-8587) |
|---|---|
| Target Compound Data | IC50 = 6.4 ± 0.2 µM |
| Comparator Or Baseline | Noopept (GVS-111): IC50 = 80 ± 5.6 µM |
| Quantified Difference | 12.5-fold higher potency for Nooglutil |
| Conditions | In vitro radioligand binding assay using rat brain membranes |
Why This Matters
This 12.5-fold difference in AMPA receptor affinity is a critical differentiator for researchers requiring a more potent positive modulator of glutamatergic transmission, directly influencing experimental design and expected in vivo outcomes.
- [1] Firstova IIu, Vasil'eva EV, Kovalev GI. [Studying specific effects of nootropic drugs on glutamate receptors in the rat brain]. Eksp Klin Farmakol. 2011;74(1):6-10. Russian. PMID: 21476267. View Source
